N-(2H-1,3-benzodioxol-5-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide
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Description
N-(2H-1,3-benzodioxol-5-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide is a useful research compound. Its molecular formula is C34H34N6O5S and its molecular weight is 638.74. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiulcer Activity
Research on quinazoline derivatives, such as the synthesis and evaluation of antiulcer activity of 2-[5-substituted-1-H-benzo(d) imidazol-2-yl sulfinyl]methyl-3-substituted quinazoline-4-(3H)-ones, demonstrates significant scientific interest in this compound class. These compounds have been tested for their efficacy in treating various forms of induced ulcers in rat models, showcasing the potential therapeutic applications of quinazoline derivatives in gastroenterological conditions (Patil, Ganguly, & Surana, 2010).
Antitumor and Antimicrobial Activities
Quinazoline derivatives have also been studied for their antitumor and antimicrobial activities. For instance, new 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]-quinazolin-5,1′-cyclohexane]-4(6H)-one derivatives have exhibited significant anti-monoamine oxidase and antitumor activities, highlighting the potential of such compounds in developing treatments for psychiatric disorders and cancer (Markosyan et al., 2015).
Synthesis Methodologies and Biological Properties
The synthesis of complex quinazoline derivatives and their subsequent biological evaluation, such as the study of their effects on brain monoamine oxidase activity and antitumor efficacy, illustrates the multifaceted scientific interest in these compounds. These studies provide insights into the potential use of quinazoline derivatives in treating neurological disorders and cancer, as well as the innovative synthetic methodologies developed to create these compounds (Markosyan, Akalyan, Arsenyan, Sukasyan, & Garibdzhanyan, 2008).
GABAA/Benzodiazepine Receptor Affinity
Research on imidazo[1,5-a]quinoxalin-4-ones and imidazo[1,5-a]quinoxaline ureas reveals interest in compounds with high affinity for the GABAA/benzodiazepine receptor complex. These studies aim to develop new therapeutic agents with potential applications in treating anxiety and epilepsy, showcasing the relevance of quinazoline derivatives in neuropharmacology (Jacobsen et al., 1996).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N6O5S/c1-2-29(32(42)35-22-12-14-27-28(20-22)45-21-44-27)46-34-37-25-11-7-6-10-24(25)31-36-26(33(43)40(31)34)13-15-30(41)39-18-16-38(17-19-39)23-8-4-3-5-9-23/h3-12,14,20,26,29H,2,13,15-19,21H2,1H3,(H,35,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTECREZKBOEWQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C5=NC(C(=O)N53)CCC(=O)N6CCN(CC6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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